![molecular formula C11H9F B587828 Cyclopropyl 2-Fluorophenylacetylene CAS No. 1391053-47-6](/img/structure/B587828.png)
Cyclopropyl 2-Fluorophenylacetylene
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Overview
Description
Cyclopropyl 2-Fluorophenylacetylene (CAS# 1391053-47-6) is a compound useful in organic synthesis . It has a molecular weight of 160.19 and a molecular formula of C11H9F .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 2-Fluorophenylacetylene is represented by the canonical SMILES: C1CC1C#CC2=CC=CC=C2F . The InChI representation is InChI=1S/C11H9F/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2 .
Physical And Chemical Properties Analysis
Cyclopropyl 2-Fluorophenylacetylene is a colorless oil . It has a complexity of 216 and a XLogP3 of 3.3 . It is soluble in chloroform, dichloromethane, and ethyl acetate .
Scientific Research Applications
Cyclopropane Synthesis : Cyclopropyl 2-Fluorophenylacetylene is used in the synthesis of cyclopropanes. A study by Li et al. (2019) demonstrates a method for the stereoselective synthesis of polysubstituted 2-Arylcyclopropylamines (ACPA) using a copper-catalyzed cyclopropene carbometalation with organoboron reagents. This method enhances the efficiency of ACPA synthesis, which is significant in medicinal chemistry (Li et al., 2019).
Fluorophores in Bioimaging : Research by Guest et al. (2020) explores trisaminocyclopropenium fluorophores for bioimaging applications. These fluorophores, including variants of cyclopropyl compounds, show promise for DNA visualization and nuclear counterstaining in cell cultures (Guest et al., 2020).
Stereoselective Synthesis : Shibue and Fukuda (2014) describe a rhodium-catalyzed method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating the cyclopropanation of electron-deficient olefins (Shibue & Fukuda, 2014).
Cyclopropyl Carbonyls and Imines : The use of cyclopropyl carbonyls and imines in cyclization and cycloaddition reactions is detailed by Simone and Waser (2009). These compounds are crucial for synthesizing cyclic compounds in organic chemistry (Simone & Waser, 2009).
Drug Molecule Development : Talele (2016) discusses the increasing use of the cyclopropyl ring in drug development, noting its unique properties and contributions to enhancing drug potency and reducing off-target effects (Talele, 2016).
Safety and Hazards
properties
IUPAC Name |
1-(2-cyclopropylethynyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQKPJODEXGRGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260112 |
Source
|
Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-Fluorophenylacetylene | |
CAS RN |
1391053-47-6 |
Source
|
Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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